2-Aminoethyl hydrogen sulfate

Description

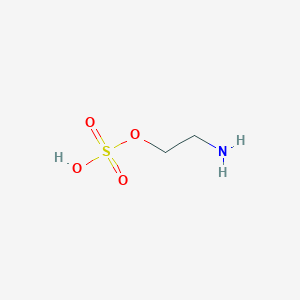

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYUEVRAMDSJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044469 | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Aldrich MSDS] | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

926-39-6 | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, 1-(hydrogen sulfate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8F910HLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminoethyl Hydrogen Sulfate

CAS Number: 926-39-6

This technical guide provides an in-depth overview of 2-Aminoethyl hydrogen sulfate (B86663), a versatile compound with significant applications in biochemical research and as a precursor in pharmaceutical and chemical synthesis. Known for its role as an inhibitor of GABA transaminase, this document details its chemical and physical properties, synthesis protocols, mechanism of action, and key experimental procedures relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Aminoethyl hydrogen sulfate, also known as ethanolamine-O-sulfate (EOS), is a white to slightly beige crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 926-39-6 | [4][5] |

| Molecular Formula | C₂H₇NO₄S | [4][5] |

| Molecular Weight | 141.15 g/mol | [4][5][6] |

| Melting Point | 277-280 °C (decomposes) | [1][2][7] |

| Appearance | White to slightly beige fine crystalline powder | [1][2][3] |

| Water Solubility | Soluble | [1][8] |

| IUPAC Name | This compound | [6] |

| Synonyms | Sulfuric acid mono(2-aminoethyl) ester, Ethanolamine (B43304) O-sulfate (EOS), 2-Aminoethyl sulfate | [5][8] |

| InChI Key | WSYUEVRAMDSJKL-UHFFFAOYSA-N | [6][7] |

| SMILES | C(COS(=O)(=O)O)N | [6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of ethanolamine with sulfuric acid or sulfur trioxide.[8][9] Several methods have been described, with variations in solvents, catalysts, and reaction conditions to optimize yield and purity.[9][10]

Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid

This protocol describes a common laboratory-scale synthesis.[2][10]

Materials:

-

Ethanolamine

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Tetrabutylammonium bromide (TBAB) (phase transfer catalyst)

-

Ethanol

-

Three-necked flask

-

Constant pressure dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Oil-water separator with reflux condenser

Procedure:

-

To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst, TBAB.[10][11]

-

Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the stirred mixture via the dropping funnel, ensuring the temperature is maintained below 40°C. The addition should be completed within one hour.[10]

-

After the addition is complete, continue stirring for 30 minutes.[10]

-

Assemble the oil-water separator and reflux condenser. Heat the reaction mixture to 110°C to begin azeotropic reflux dehydration.[10]

-

Continue the reflux for approximately one hour, or until water no longer separates from the toluene.[10]

-

Cool the reaction solution to below 30°C.[10]

-

Filter the resulting precipitate.[10]

-

Wash the filter cake with ethanol.[10]

-

Dry the solid product to obtain this compound powder.[10][11]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 926-39-6 [chemicalbook.com]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氨基乙基硫酸氢酯 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 926-39-6: this compound | CymitQuimica [cymitquimica.com]

- 9. US3169143A - Preparation of this compound - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Aminoethyl Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl hydrogen sulfate (B86663), also known by synonyms such as ethanolamine (B43304) O-sulfate and 2-aminoethyl sulfuric acid, is a chemical compound with the molecular formula C₂H₇NO₄S.[1] It serves as a valuable building block in the synthesis of various pharmaceutical and biologically active compounds.[2] Notably, it is recognized as an inhibitor of GABA transaminase (GABA-T), an enzyme crucial for the metabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][3] This inhibitory action leads to increased GABA levels in the brain, making 2-aminoethyl hydrogen sulfate a compound of interest in neuroscience research and for the development of therapeutic agents targeting the GABAergic system.[4][5] This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and formulation. A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 141.15 g/mol | [1] |

| Appearance | White to slightly beige fine crystalline powder. | [2][3] |

| Melting Point | 277 °C (decomposes) | [2] |

| Boiling Point | 296.49 °C (at 101,325 Pa) (Predicted) | [6] |

| Density | 1.344 g/cm³ (Estimate) | [3] |

| Solubility | Soluble in water, slightly soluble in methanol. Insoluble in ethanol (B145695). | [2][3] |

| pKa | -4.33 ± 0.18 (Predicted) | [6] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound from Ethanolamine and Sulfuric Acid

This protocol describes a common method for the synthesis of this compound.[7]

Materials:

-

Ethanolamine

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

Concentrated sulfuric acid (98%)

-

Ethanol

-

Three-necked flask

-

Constant pressure dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Oil-water separator

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

To a 100 mL three-necked flask equipped with a constant pressure dropping funnel, thermometer, and magnetic stirrer, add 9 mL (0.15 mol) of ethanolamine and 9 mL of water.

-

Cool the mixture to a temperature between -5 and 5 °C using a low-temperature cooling circulation pump.

-

Prepare an aqueous solution of sulfuric acid by mixing equimolar amounts of concentrated sulfuric acid and water. Slowly add 16.3 mL of this mixture to the reaction flask through the dropping funnel.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes.

-

Switch the setup to a vacuum distillation apparatus and allow the temperature to rise to room temperature to remove the water under vacuum (approximately 15 mbar).

-

Transfer the residue to 60 mL of anhydrous ethanol and stir thoroughly.

-

Filter the resulting solid and wash the filter cake three times with 15 mL of anhydrous ethanol.

-

Dry the solid to obtain this compound. The expected yield is approximately 90.72%.[7]

Determination of Physical Properties

The following are generalized experimental protocols for determining the physical properties of a solid organic compound like this compound.

1. Melting Point Determination (Capillary Method): [8][9]

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Procedure:

-

Finely powder a small, dry sample of the compound.

-

Pack the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 cm.

-

Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

-

Heat the apparatus slowly and uniformly.

-

Record the temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2).

-

The melting point range is reported as T1-T2.

-

2. Boiling Point Determination (Thiele Tube Method - for liquids, provided for general context as the reported boiling point is a prediction): [10][11]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Procedure:

-

Place a small amount of the liquid into a small test tube (fusion tube).

-

Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently and uniformly.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

3. Density Determination (Volume Displacement Method): [12][13]

-

Principle: Density is the mass of a substance per unit volume. For an irregularly shaped solid, the volume can be determined by the volume of a liquid it displaces.

-

Procedure:

-

Weigh a sample of the solid using an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of a liquid in which the solid is insoluble (e.g., hexane (B92381) for a water-soluble compound). Record the initial volume (V1).

-

Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.

-

Record the new volume of the liquid (V2).

-

The volume of the solid is V2 - V1.

-

Calculate the density using the formula: Density = Mass / (V2 - V1).

-

4. Solubility Determination: [14][15]

-

Principle: "Like dissolves like." The solubility of a compound depends on the polarity of the solute and the solvent.

-

Procedure:

-

In a small test tube, add a small, measured amount of the solid (e.g., 25 mg) to a measured volume of the solvent (e.g., 0.75 mL).

-

Shake the test tube vigorously for a set period (e.g., 60 seconds).

-

Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

-

Repeat the test with a range of solvents of varying polarities (e.g., water, methanol, ethanol, diethyl ether, hexane).

-

5. pKa Determination (Titration Method): [16][17]

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Procedure:

-

Prepare a solution of the amino acid of a known concentration.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Measure and record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the midpoint of the buffer region on the titration curve, where half of the acidic group has been neutralized.

-

Mechanism of Action: Inhibition of GABA Transaminase

This compound acts as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[4][5] This inhibition leads to an accumulation of GABA in the brain, which enhances inhibitory neurotransmission.[18]

Caption: GABA metabolism pathway and the site of inhibition by this compound.

References

- 1. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 926-39-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 926-39-6 [amp.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. echemi.com [echemi.com]

- 18. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminoethyl Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

2-Aminoethyl hydrogen sulfate (B86663), a vital intermediate in various chemical syntheses and a compound of interest in neuropharmacology, is structurally characterized by an ethylamine (B1201723) backbone with a sulfate group esterified to the hydroxyl terminus.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | 2-aminoethyl hydrogen sulfate |

| CAS Number | 926-39-6 |

| Molecular Formula | C2H7NO4S |

| SMILES | C(COS(=O)(=O)O)N |

| InChI Key | WSYUEVRAMDSJKL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 141.15 g/mol | [1] |

| Appearance | White to slightly beige crystalline powder | [2] |

| Melting Point | 277 °C (decomposes) | |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the two methylene (B1212753) groups of the ethyl chain. The protons closer to the electron-withdrawing sulfate group are expected to be deshielded and appear at a higher chemical shift compared to the protons adjacent to the amino group.

Table 3: ¹H NMR Spectral Data [4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.25 | Triplet | -CH₂-O- |

| ~3.32 | Triplet | -CH₂-N- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands [2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3400 | N-H stretch (amine) |

| ~2850-2950 | C-H stretch (alkane) |

| ~1600 | N-H bend (amine) |

| ~1210 | S=O stretch (sulfate) |

| ~1050 | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfate group (SO₃, 80 Da) or cleavage of the ethyl chain.[5]

Experimental Protocols

Synthesis of this compound[6]

This protocol describes the synthesis of this compound from ethanolamine (B43304) and sulfuric acid.

Materials:

-

Ethanolamine

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

Ethanol

-

Three-necked flask

-

Constant pressure dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Oil-water separator

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.

-

While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed within one hour.

-

Continue stirring for an additional 30 minutes at the same temperature.

-

Set up the apparatus for reflux with an oil-water separator. Heat the reaction mixture to 110°C and reflux for approximately one hour, or until water is no longer collected in the separator.

-

Cool the reaction mixture to below 30°C.

-

Filter the precipitated solid and wash the filter cake with ethanol.

-

Dry the resulting white solid to obtain this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)[7]

This protocol outlines a general procedure for the analysis of this compound in biological fluids.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

Cation-exchange column (e.g., Durrum cation-exchange column)

Reagents:

-

Citrate (B86180) buffer (0.05 M, pH 2.6) containing 0.15 N Na⁺

-

Fluorescamine solution (for post-column derivatization if using a fluorescence detector)

Sample Preparation:

-

Deproteinize plasma samples or acidify urine samples.

-

Perform a clean-up step using ion-exchange columns (e.g., Dowex 1-X4 and Dowex 50W-X8).

-

Elute the analyte with water.

Chromatographic Conditions:

-

Mobile Phase: 0.05 M citrate buffer (pH 2.6) with 0.15 N Na⁺

-

Flow Rate: To be optimized for the specific column and system.

-

Detection: UV detection at a suitable wavelength or fluorescence detection following post-column derivatization with fluorescamine.

Biological Significance and Signaling Pathway

This compound is a known inhibitor of the enzyme GABA transaminase (GABA-T).[6][7] GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, this compound prevents the degradation of GABA, leading to an increase in its concentration in the brain. This mechanism is of significant interest in the development of treatments for neurological disorders such as epilepsy.[8]

GABA Metabolism Pathway and Inhibition

The following diagram illustrates the GABA shunt, a metabolic pathway that synthesizes and degrades GABA, and indicates the point of inhibition by this compound.

Experimental Workflow for GABA-T Inhibition Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of this compound on GABA transaminase.

References

- 1. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. CAS 926-39-6: this compound | CymitQuimica [cymitquimica.com]

- 4. US4864045A - Production of aminoethyl hydrogen sulfate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminoethyl hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), a compound of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, synthesis methodologies, and its role as a key inhibitor in neurotransmitter metabolism.

Core Chemical and Physical Properties

2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is an organic compound with the chemical formula C₂H₇NO₄S.[1][2][3] It is the sulfuric acid ester of ethanolamine.

| Property | Value | Reference |

| Molecular Weight | 141.15 g/mol | [1][2][3][4][5] |

| CAS Number | 926-39-6 | [1][2][3][4][5] |

| Melting Point | 277 °C (decomposes) | [4] |

| Appearance | White to light beige crystalline powder | [4][6] |

| Solubility | Soluble in water | [5][7] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | In D₂O, the proton spectrum shows triplets at 4.25 ppm (CH₂--O; J=6 Hz) and 3.32 ppm (CH₂--N; J=6 Hz). |

| IR Spectrum | The infrared spectrum conforms to the structure of this compound.[6] |

| Mass Spectrometry | Mass spectral data is available through the NIST Mass Spectrometry Data Center.[8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of ethanolamine with sulfuric acid.

Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid

This protocol is adapted from a documented procedure.[9]

Materials:

-

Ethanolamine

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

Procedure:

-

To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.

-

While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed over approximately 1 hour.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Equip the flask with an oil-water separator and a reflux condenser.

-

Heat the reaction mixture to 110°C and reflux for 1 hour, or until no more water separates in the oil-water separator.

-

Cool the reaction mixture to below 30°C.

-

Filter the precipitate and wash the filter cake with ethanol (volume ratio of filter cake to ethanol of 1:1).

-

Dry the resulting white solid to obtain this compound powder.

Biological Activity: Inhibition of GABA Transaminase

This compound is a well-characterized inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-T).[9][10] GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[11][12] By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain.[9] It acts as a "suicide" or irreversible inhibitor, meaning it is processed by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme.[9]

GABA Metabolic Pathway and Inhibition

The following diagram illustrates the metabolic pathway of GABA and the point of inhibition by this compound.

Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on GABA-T.[3][9]

Materials:

-

Phosphate (B84403) buffer (100 mM, pH 8.0)

-

α-ketoglutarate solution (10 mM)

-

GABA solution (100 mM)

-

Partially purified GABA transaminase (GABA-T)

-

This compound solutions of varying concentrations

-

NAD⁺ solution (20 mM)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in a 96-well plate. Each well should contain phosphate buffer, α-ketoglutarate, and varying concentrations of the this compound inhibitor.

-

Add the GABA-T enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the GABA solution.

-

After a 30-minute incubation at 37°C, add NAD⁺ and SSADH to each well. This will convert the product of the GABA-T reaction, succinic semialdehyde, to succinate, with the concomitant reduction of NAD⁺ to NADH.

-

Measure the absorbance at 340 nm, which corresponds to the formation of NADH. The inhibitory activity can be determined by comparing the rate of NADH formation in the presence and absence of the inhibitor.

Applications in Research and Drug Development

The inhibitory action of this compound on GABA-T makes it a valuable tool in neuroscience research for studying the role of the GABAergic system.[10] Its ability to increase GABA levels has led to investigations into its potential diuretic and anticonvulsant properties.[10] Furthermore, it serves as a versatile building block in the synthesis of other pharmaceutical and biologically active compounds, including taurine.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound(926-39-6) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 926-39-6 [chemicalbook.com]

- 5. CAS 926-39-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 99% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

Synthesis of 2-Aminoethyl Hydrogen Sulfate from Ethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminoethyl hydrogen sulfate (B86663) from ethanolamine (B43304), a crucial intermediate in the production of various pharmaceuticals and other biologically active compounds.[1][2] The document provides a comprehensive overview of prevalent synthesis methodologies, detailed experimental protocols, and quantitative data to support researchers in their drug development and chemical synthesis endeavors.

Introduction

2-Aminoethyl hydrogen sulfate, also known as ethanolamine O-sulfate, is a valuable building block in organic synthesis.[1][2] Its primary applications include the preparation of taurine (B1682933) and ethylenimine, compounds with significant roles in pharmaceutical and industrial chemistry.[3][4] The synthesis of this intermediate is most commonly achieved through the reaction of ethanolamine with a sulfating agent, typically sulfuric acid or sulfur trioxide.[1][3][4] The purity of the resulting this compound is critical, as impurities can lead to undesirable side reactions and lower yields in subsequent synthetic steps, particularly in pharmaceutical applications where stringent quality control is paramount.[5]

Synthesis Methodologies

The esterification of ethanolamine to yield this compound is an exothermic reaction that can be performed under various conditions.[3] The primary methods involve the use of concentrated sulfuric acid or sulfur trioxide as the sulfating agent.

Reaction with Sulfuric Acid

The direct reaction of ethanolamine with concentrated sulfuric acid is a common and straightforward method for the synthesis of this compound.[1][3] The reaction is typically carried out in a solvent or neat, with careful temperature control due to the exothermic nature of the reaction.[3]

Reaction with Sulfur Trioxide

An alternative approach involves the reaction of ethanolamine with gaseous sulfur trioxide.[4] This method can offer high yields and avoids the introduction of water as a byproduct, which can simplify the workup process.[4] The reaction is spontaneous and exothermic, requiring an inert solvent to manage the reaction progress.[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound based on established methods.

Protocol 1: Synthesis using Concentrated Sulfuric Acid in an Aqueous Medium

This protocol describes a method for synthesizing this compound by the slow addition of sulfuric acid to an aqueous solution of ethanolamine at low temperatures.

Materials:

-

Ethanolamine (9 mL, 0.15 mol)

-

Deionized water (9 mL)

-

Concentrated sulfuric acid (98%)

-

Anhydrous ethanol (B145695)

Equipment:

-

100 mL three-necked flask

-

Constant pressure dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Low-temperature cooling circulation pump

-

Vacuum distillation apparatus

Procedure:

-

In a 100 mL three-necked flask, combine 9 mL (0.15 mol) of ethanolamine and 9 mL of water.

-

Cool the solution to a temperature between -5 and 5°C using a low-temperature cooling circulation pump.

-

Prepare a solution of 16.3 mL of sulfuric acid by mixing equal volumes of concentrated sulfuric acid and water.

-

Slowly add the sulfuric acid solution to the three-necked flask using a constant pressure dropping funnel, maintaining the reaction temperature between -5 and 5°C.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes.

-

Switch to a vacuum distillation apparatus and allow the temperature to rise to room temperature to distill off the water (at approximately 15 mbar).

-

Pour the residue into 60 mL of anhydrous ethanol and stir the mixture.

-

Filter the resulting solid and wash the filter cake with three 15 mL portions of anhydrous ethanol.

Protocol 2: Synthesis using Concentrated Sulfuric Acid with a Phase Transfer Catalyst and Azeotropic Distillation

This method utilizes a phase transfer catalyst and azeotropic distillation to drive the reaction to completion and achieve a high yield.

Materials:

-

Ethanolamine (100 mL)

-

Toluene (400 mL)

-

Tetrabutylammonium (B224687) bromide (TBAB, 100 mg)

-

Concentrated sulfuric acid (98%, 1.1 equivalents)

-

Ethanol

Equipment:

-

Reaction flask

-

Stirrer

-

Oil-water separator (Dean-Stark apparatus)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a reaction flask, add 100 mL of ethanolamine and 400 mL of toluene.

-

Add 100 mg of the phase transfer catalyst, tetrabutylammonium bromide (TBAB).

-

Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed within one hour.

-

After the addition, stir the mixture for an additional 30 minutes.

-

Set up an oil-water separator and heat the reaction mixture to 110°C for reflux dehydration.

-

Continue the reflux for approximately one hour, or until no more water separates.

-

Cool the reaction solution to below 30°C.

-

Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).

-

Dry the resulting solid to obtain powdered this compound.[6]

Protocol 3: Synthesis using Gaseous Sulfur Trioxide

This protocol outlines the synthesis using gaseous sulfur trioxide in an inert solvent.

Materials:

-

Ethanolamine (23.6 g), freshly distilled

-

Chloroform (B151607) (250 mL)

-

Liquid sulfur trioxide (32.0 g)

-

Nitrogen gas

Equipment:

-

Reaction flask equipped for gas inlet

-

Reflux condenser

-

Heating apparatus

Procedure:

-

Dissolve 23.6 g of freshly distilled ethanolamine in 250 mL of chloroform in a reaction flask.

-

Gently heat 32.0 g of liquid sulfur trioxide to volatilize it.

-

Over a period of 30 minutes, convey the gaseous sulfur trioxide in a stream of nitrogen into the ethanolamine solution.

-

As the sulfur trioxide is added, a semi-solid product will precipitate.

-

After the addition is complete, reflux the chloroform for 1.5 hours, during which the precipitate will harden.

-

Filter the solid product and dry to obtain this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Azeotropic) | Protocol 3 (Gaseous SO₃) |

| Starting Materials | Ethanolamine, Sulfuric Acid | Ethanolamine, Sulfuric Acid | Ethanolamine, Sulfur Trioxide |

| Solvent | Water | Toluene | Chloroform |

| Catalyst | None | Tetrabutylammonium Bromide | None |

| Reaction Temperature | -5 to 5°C | < 40°C (addition), 110°C (reflux) | Room Temperature (initial) |

| Reaction Time | 0.5 h (stirring) | 1 h (addition), 1 h (reflux) | 0.5 h (addition), 1.5 h (reflux) |

| Yield | 90.72%[2][6] | 99%[6] | 92.8% (crude)[4] |

| Purity | Not specified | 99%[6] | Not specified |

Logical Workflow and Diagrams

The synthesis of this compound from ethanolamine follows a logical progression of steps, from reagent preparation to product isolation. The following diagrams illustrate these workflows.

Caption: General workflow for the synthesis of this compound.

Caption: Comparative workflow of different synthesis protocols.

Conclusion

The synthesis of this compound from ethanolamine is a well-established process with multiple effective methodologies. The choice of method may depend on the desired yield, purity, available equipment, and scale of the reaction. The protocols provided in this guide, along with the summarized quantitative data, offer a solid foundation for researchers and professionals in the field to produce this key intermediate for further applications in drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

- 1. CAS 926-39-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 926-39-6 [chemicalbook.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. US3169143A - Preparation of this compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility of 2-Aminoethyl Hydrogen Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethyl hydrogen sulfate (B86663). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with 2-Aminoethyl hydrogen sulfate in drug development and other scientific applications.

Introduction to this compound

This compound, also known as ethanolamine (B43304) O-sulfate, is a chemical intermediate with the molecular formula C₂H₇NO₄S.[1] It is a white to slightly beige crystalline powder.[2] This compound is notably used in the synthesis of taurine (B1682933) and other pharmaceutical and biologically active compounds.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Solubility of this compound: A Qualitative Overview

Published data on the quantitative solubility of this compound in a wide range of organic solvents is scarce. However, qualitative solubility information is available from various chemical suppliers and scientific databases. This information is summarized in the table below.

| Solvent | Qualitative Solubility | Source |

| Water | Soluble | [2][3] |

| Methanol | Slightly Soluble | [2][3] |

| Ethanol | Insoluble | [4][5] |

Note: "Slightly soluble" and "insoluble" are qualitative terms and the actual quantitative solubility may vary with temperature and the specific grade of the solvent and solute. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed experimental protocol for the determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium shake-flask method.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity grade)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (±0.1 mg accuracy)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (0.45 µm or smaller pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed to facilitate the dissolution process. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Equilibration time can vary depending on the solvent and the solute. A typical equilibration time is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered reached when the concentration of the solute in the solution remains constant over two consecutive time points.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for a sufficient period (e.g., 1-2 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Record the exact volume or mass of the filtered saturated solution.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the filtered saturated solution using a validated analytical method. A common and sensitive method is High-Performance Liquid Chromatography (HPLC).[6]

-

If using a gravimetric method, evaporate the solvent from the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) and weigh the remaining solid residue.

-

Data Calculation

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

For Gravimetric Analysis:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100

-

-

For Instrumental Analysis (e.g., HPLC):

-

Prepare a calibration curve of this compound in the same solvent.

-

Determine the concentration of the sample from the calibration curve.

-

Solubility ( g/100 mL) = Concentration (g/mL) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

References

- 1. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 926-39-6 [chemicalbook.com]

- 3. This compound CAS#: 926-39-6 [m.chemicalbook.com]

- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. High-pressure liquid chromatographic determination of this compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminoethyl Hydrogen Sulfate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl hydrogen sulfate (B86663) is a chemical compound utilized as a pharmaceutical intermediate and a biochemical tool. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This technical guide provides a comprehensive overview of the stability of 2-aminoethyl hydrogen sulfate, including recommended storage conditions, potential degradation pathways, and detailed methodologies for its stability assessment. While specific public-domain quantitative stability data is limited, this guide synthesizes available information and provides a robust framework for establishing a comprehensive stability profile.

Chemical and Physical Properties

This compound, also known as ethanolamine (B43304) O-sulfate, is a white to slightly beige crystalline powder. Key chemical identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 926-39-6 |

| Molecular Formula | C₂H₇NO₄S |

| Molecular Weight | 141.15 g/mol |

| Melting Point | 277 °C (decomposes)[1] |

| Synonyms | Ethanolamine O-sulfate, 2-Aminoethyl sulfuric acid, Mono(2-aminoethyl) sulfate |

Stability and Storage Conditions

General Stability

This compound is a chemically stable compound under recommended storage conditions. As a crystalline solid, it is not prone to degradation when protected from environmental stressors. However, in solution and under stress conditions, it can undergo degradation, primarily through hydrolysis.

Recommended Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While some suppliers recommend storage at room temperature, others suggest refrigeration (2-8°C) for long-term preservation. It is advisable to protect the compound from light and moisture to minimize potential degradation.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis of the sulfate ester bond. This reaction can be catalyzed by both acidic and basic conditions.

Hydrolytic Degradation

Hydrolysis of this compound would lead to the formation of ethanolamine and sulfuric acid. The reaction is expected to be accelerated at elevated temperatures and at pH values away from neutrality.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfate ester is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxyl ion can directly attack the sulfur atom or the carbon atom adjacent to the sulfate group, leading to cleavage of the ester bond.

It has been noted that the presence of water-soluble salts of weak acids can minimize hydrolysis during crystallization, suggesting that pH control is crucial for maintaining stability in solution.

A potential related impurity, N-(β-hydroxyethyl) sulfamic acid, can rearrange to form this compound, indicating a possible isomerization pathway under certain conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound requires a validated stability-indicating analytical method and a well-designed forced degradation study.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method is suitable for the analysis of this compound and its potential degradation products.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours. |

| Oxidative | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal | Expose the solid compound to 105 °C for 48 hours. |

| Photolytic | Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Samples should be analyzed at appropriate time points, and the degradation products should be characterized using techniques such as LC-MS/MS and NMR.

Conclusion

This compound is a stable crystalline solid under recommended storage conditions. The primary route of degradation, particularly in solution, is hydrolysis, which is influenced by pH and temperature. For researchers, scientists, and drug development professionals, it is imperative to handle and store this compound appropriately to maintain its integrity. When used in solution, careful control of pH and temperature is recommended. The development and validation of a stability-indicating analytical method, coupled with comprehensive forced degradation studies as outlined in this guide, are essential for fully characterizing its stability profile and ensuring the reliability of experimental results.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminoethyl hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine-O-sulfate (EOS), is a structural analog of γ-aminobutyric acid (GABA). Its primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), a key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, GABA. This inhibition leads to a significant elevation of GABA levels in the brain, resulting in potent anticonvulsant effects. Additionally, 2-Aminoethyl hydrogen sulfate has been reported to exhibit diuretic properties, although the precise mechanism governing this action requires further elucidation. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of GABA Transaminase

The principal pharmacological effect of this compound stems from its potent and irreversible inhibition of the enzyme GABA transaminase (GABA-T, EC 2.6.1.19).[1][2][3] GABA-T is a pyridoxal (B1214274) phosphate-dependent enzyme responsible for the catabolism of GABA to succinic semialdehyde.[4] By inhibiting GABA-T, this compound effectively blocks the degradation of GABA, leading to its accumulation in the central nervous system.[4][5]

Suicide Inhibition

This compound is classified as a "suicide inhibitor" or mechanism-based inactivator of GABA-T.[6] This means that the compound itself is relatively unreactive, but is transformed into a highly reactive species by the catalytic action of its target enzyme, GABA-T. This reactive intermediate then forms a covalent bond with a residue in the active site of the enzyme, leading to its irreversible inactivation.[7] The inactivation process involves a β-elimination reaction, releasing ammonia, acetaldehyde, and sulfate, followed by the covalent modification of the enzyme.[8]

Quantitative Inhibition Data

The following table summarizes the key kinetic parameters for the inhibition of GABA transaminase by this compound.

| Parameter | Value | Enzyme Source | Reference |

| Inhibitory Constant (Ki) | 1.1 x 10-2 M | Swine Kidney | [9] |

| Inactivation Rate Constant (kinact) | 0.22 min-1 | Swine Kidney | [9] |

Pharmacological Effects

The elevation of GABA levels resulting from GABA-T inhibition underlies the primary pharmacological effects of this compound.

Anticonvulsant Activity

Increased GABAergic tone in the brain enhances inhibitory neurotransmission, which helps to suppress excessive neuronal firing characteristic of seizures.[10] this compound has demonstrated anticonvulsant activity in various preclinical models, including audiogenic seizures in mice.[10] The anticonvulsant effect is directly correlated with the extent of GABA-T inhibition and the subsequent increase in brain GABA concentrations.

Diuretic Activity

This compound has also been reported to possess diuretic properties.[2][11] However, the precise mechanism of this action is not well-established in the currently available literature. Further research is required to elucidate the signaling pathways and molecular targets responsible for its effects on renal function and electrolyte balance.

Signaling Pathways

The primary signaling pathway influenced by this compound is the GABAergic synapse . By increasing the concentration of GABA in the synaptic cleft, it enhances the activation of both ionotropic GABAA and metabotropic GABAB receptors on postsynaptic neurons.[11][12][13][14]

GABAergic Synapse Signaling Pathway

Caption: GABAergic synapse and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethanolamine (B43304) with sulfuric acid.[15][16][17]

Materials:

-

Ethanolamine

-

Concentrated sulfuric acid (98%)

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

Ethanol

-

Three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer

-

Oil-water separator

Procedure:

-

To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst TBAB.

-

While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid through the dropping funnel. Maintain the reaction temperature below 40°C. The addition should be completed within 1 hour.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Set up the apparatus for reflux with an oil-water separator. Heat the mixture to 110°C and reflux for 1 hour, or until water no longer separates.

-

Cool the reaction mixture to below 30°C.

-

Filter the resulting precipitate and wash the filter cake with ethanol.

-

Dry the solid product under vacuum to yield this compound as a white to off-white powder.

In Vitro GABA Transaminase Inhibition Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the reaction to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH).[9][18][19][20][21]

Materials:

-

Purified GABA transaminase

-

This compound (test inhibitor)

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP⁺

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP⁺.

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add different concentrations of this compound to the test wells. Add vehicle to the control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a solution of GABA to all wells.

-

Immediately measure the increase in absorbance at 340 nm at regular intervals for 10-20 minutes.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound to calculate the IC₅₀ value.

Experimental Workflow for Synthesis and In Vitro Assay

References

- 1. Chronic administration of the GABA-transaminase inhibitor ethanolamine O-sulphate leads to up-regulation of GABA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Effect of 2-aminoethanol on the synthesis, binding, uptake and metabolism of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl GABA and ethanolamine O-sulphate on the in vitro GABA release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticonvulsant action of ethanolamine-O-sulphate and di-n-propylacetate and the metabolism of gamma-aminobutyric acid (GABA) in mice with audiogenic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound | 926-39-6 [amp.chemicalbook.com]

- 17. US3169143A - Preparation of this compound - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Aminoethyl Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for 2-aminoethyl hydrogen sulfate (B86663), a compound of interest in various chemical and pharmaceutical research domains. The document summarizes known Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details common synthetic protocols, and presents a visual workflow of its synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 2-Aminoethyl Hydrogen Sulfate

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| ~4.25 - 4.28 | Triplet | -CH₂-O- | D₂O |

| ~3.32 - 3.34 | Triplet | -CH₂-N- | D₂O |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | -CH₂-O- |

| Data not available | -CH₂-N- |

Note: While the existence of ¹³C NMR data is mentioned in the literature, specific chemical shift values are not publicly reported.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| Data not available | N-H stretch |

| Data not available | C-H stretch |

| Data not available | S=O stretch |

| Data not available | C-N stretch |

| Data not available | C-O stretch |

Note: Publicly available sources confirm the existence of IR spectra for this compound, often acquired as a mull. However, a detailed list of absorption peaks is not provided.

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized protocols based on common laboratory practices and information from available literature.

NMR Spectroscopy

A sample of this compound is dissolved in deuterium (B1214612) oxide (D₂O). The ¹H NMR spectrum is then recorded on a spectrometer, such as a 200 MHz instrument. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a mull, where the solid compound is ground with a mineral oil (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl) for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Synthesis of this compound

This compound is commonly synthesized via the esterification of ethanolamine (B43304) with sulfuric acid. The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Synthesis workflow of this compound from ethanolamine and sulfuric acid.

Detailed Synthesis Protocol

One common method for the synthesis of this compound is as follows:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, ethanolamine is dissolved in a suitable solvent like toluene.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the ethanolamine solution while maintaining a low temperature (e.g., below 40°C) with external cooling.

-

Reaction: The mixture is stirred for a period to ensure the completion of the esterification reaction.

-

Work-up: The reaction mixture is then cooled, and the precipitated product is collected by filtration.

-

Purification: The collected solid is washed with a solvent in which the product is poorly soluble, such as ethanol, to remove any unreacted starting materials and impurities.

-

Drying: The purified this compound is then dried under vacuum to yield the final product as a white crystalline powder.[1]

References

An In-Depth Technical Guide to 2-Aminoethyl Hydrogen Sulfate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), an organic compound of significant interest in synthetic chemistry and neuropharmacology. The document details its discovery and historical context, particularly its role as a key intermediate in the Wenker synthesis of aziridines. A thorough compilation of its physicochemical properties is presented in a structured tabular format for ease of reference. Furthermore, this guide offers detailed experimental protocols for its synthesis, drawing from both foundational patents and contemporary academic literature. A significant focus is placed on its biological activity as a mechanism-based inhibitor of γ-aminobutyric acid (GABA) transaminase, with its mechanism of action and downstream signaling effects elucidated through a custom-generated pathway diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing in-depth technical information to support further investigation and application of this versatile compound.

Discovery and History

The history of 2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is intrinsically linked to the development of aziridine (B145994) synthesis and the study of amino alcohols. While the exact date of its first synthesis is not definitively documented, its significance as a chemical intermediate became apparent in the early 20th century.

A pivotal moment in its history came with the work of Henry Wenker in 1935, who developed a method for preparing ethyleneimine (aziridine) from monoethanolamine.[1] This process, now known as the Wenker synthesis , involves the reaction of a beta-amino alcohol with sulfuric acid to form the corresponding sulfate ester, which is this compound in the case of ethanolamine.[1] This intermediate is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization and form the aziridine ring.[1]

Prior to the advent of milder and more direct methods, the Wenker synthesis was a cornerstone for the industrial production of aziridines, which are valuable building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[2] The precursor to this compound, ethanolamine, was first synthesized in a salt form around 1860, with the free base being isolated and its properties studied by Ludwig Knorr in 1897.[3]

In the latter half of the 20th century, the biological activities of this compound began to be explored, leading to its identification as an inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase (GABA-T).[4] This discovery opened up new avenues for its application in neuroscience research and as a potential therapeutic agent for neurological disorders.[4][5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from various chemical databases and supplier specifications.

| Property | Value |

| Chemical Formula | C₂H₇NO₄S |

| Molecular Weight | 141.15 g/mol |

| CAS Number | 926-39-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 277-280 °C (decomposes) |

| Boiling Point | 296.49 °C (Predicted) |

| Density | 1.344 g/cm³ (Predicted) |

| Solubility | Soluble in water, slightly soluble in methanol, insoluble in ethanol (B145695). |

| pKa | -4.33 (Predicted) |

| InChI Key | WSYUEVRAMDSJKL-UHFFFAOYSA-N |

| SMILES | C(COS(=O)(=O)O)N |

| Synonyms | Ethanolamine O-sulfate, Aminoethyl sulfate, 2-Aminoethyl sulfate, Mono(2-aminoethyl) sulfate, 2-Aminoethyl sulfuric acid.[6] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis from Ethanolamine and Sulfuric Acid (Toluene Azeotropic Dehydration)

This method utilizes azeotropic removal of water to drive the esterification reaction to completion.[7]

Materials:

-

Ethanolamine (100 mL)

-

Toluene (B28343) (400 mL)

-

Concentrated Sulfuric Acid (98%, 1.1 equivalents)

-

Tetrabutylammonium bromide (TBAB, 100 mg, as a phase transfer catalyst)

-

Ethanol

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Dean-Stark apparatus or oil-water separator

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ethanolamine (100 mL), toluene (400 mL), and TBAB (100 mg).

-

With vigorous stirring, slowly add concentrated sulfuric acid (1.1 equivalents) from the dropping funnel. The temperature of the reaction mixture should be maintained below 40 °C during the addition. The addition should be completed within approximately one hour.

-

After the addition is complete, continue stirring for another 30 minutes at room temperature.

-

Replace the dropping funnel with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 110 °C) and collect the water that azeotropes with toluene. Continue refluxing for about one hour, or until no more water is collected.

-

Cool the reaction mixture to below 30 °C.

-

Collect the precipitated product by filtration.

-

Wash the filter cake with ethanol (the volume ratio of filter cake to ethanol should be approximately 1:1).

-

Dry the resulting white solid under vacuum to obtain this compound.

Synthesis via Reaction with Sulfur Trioxide

This method, described in a 1965 patent, offers an alternative route using sulfur trioxide.[8]

Materials:

-

Liquid Sulfur Trioxide (SO₃, 32.0 g)

-

Freshly distilled Ethanolamine (23.6 g)

-

Chloroform (B151607) (250 mL)

-

Nitrogen gas stream

-

Reaction vessel with gas inlet and reflux condenser

Procedure:

-

Prepare a solution of freshly distilled ethanolamine (23.6 g) in chloroform (250 mL) in a suitable reaction vessel.

-

Gently heat liquid sulfur trioxide (32.0 g) to volatilize it and convey the gaseous SO₃ into the ethanolamine solution over a period of 30 minutes using a stream of nitrogen gas.

-

A semi-solid product will precipitate from the solution during the addition of SO₃.

-

After the addition is complete, reflux the chloroform for 1.5 hours, during which the precipitate will harden.

-

Cool the mixture and collect the solid product by filtration.

-

The crude product can be further purified by crystallization. For example, a 10 g aliquot can be crystallized to yield purified this compound.

Biological Activity: Inhibition of GABA Transaminase

This compound is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4][5] It acts as a mechanism-based or "suicide" inhibitor, meaning the enzyme converts it into a reactive species that irreversibly inactivates the enzyme.[9][10]

The inhibition of GABA-T by this compound leads to an increase in the concentration of GABA in the brain.[2] This, in turn, enhances GABAergic neurotransmission, which has anticonvulsant and other neuromodulatory effects.[11] The downstream consequences of chronic administration can include an upregulation of GABA receptor binding sites.[11]

Signaling Pathway of GABA-T Inhibition

The following diagram illustrates the mechanism of GABA-T inhibition by this compound and its impact on the GABAergic system.

Caption: Mechanism of GABA-T inhibition by this compound.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of this compound and its subsequent biological evaluation as a GABA-T inhibitor.

Caption: Workflow for synthesis and evaluation of this compound.

Conclusion

This compound is a compound with a rich history, evolving from a key intermediate in industrial organic synthesis to a valuable tool in neuropharmacology research. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for a wide range of applications. The detailed understanding of its mechanism of action as a GABA transaminase inhibitor provides a solid foundation for its use in studying the GABAergic system and for the development of novel therapeutics targeting neurological disorders. This guide serves as a comprehensive resource to facilitate and inspire further research into this multifaceted molecule.

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 2-aminoethanol on the synthesis, binding, uptake and metabolism of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4864045A - Production of aminoethyl hydrogen sulfate - Google Patents [patents.google.com]